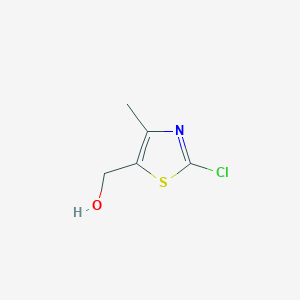![molecular formula C20H13N3O3S B2831626 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 312758-52-4](/img/structure/B2831626.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is a complex organic compound that features a benzothiazole moiety linked to a nitrobenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Coupling Reaction: The benzothiazole derivative is then coupled with a nitrobenzamide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide: Similar structure but with a chloro substituent, showing different biological activities.
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: Another benzothiazole derivative with distinct luminescent properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of a benzothiazole ring and a nitrobenzamide group, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent and its applications in material science highlight its versatility and importance in research .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(13-7-11-16(12-8-13)23(25)26)21-15-9-5-14(6-10-15)20-22-17-3-1-2-4-18(17)27-20/h1-12H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDMWBWVPZJPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
![N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide](/img/structure/B2831550.png)

![4-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2831555.png)
![3-[(2-fluorophenyl)methyl]-6-(pyridin-4-yl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2831557.png)
![3-(4-fluorobenzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2831558.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B2831559.png)

![6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2831562.png)

![4-{[1-(2-Methylbenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2831564.png)
![2-[(1-{[(4-bromophenyl)carbamoyl]methyl}-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)sulfanyl]-N-methylacetamide](/img/structure/B2831565.png)
![(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2831566.png)
